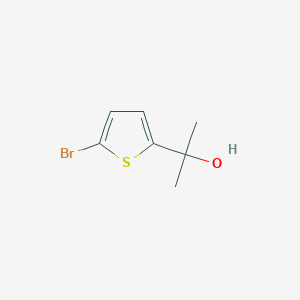

2-(5-Bromothiophen-2-yl)propan-2-ol

Description

BenchChem offers high-quality 2-(5-Bromothiophen-2-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromothiophen-2-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrOS/c1-7(2,9)5-3-4-6(8)10-5/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHQIRSJBXYKBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(S1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276286 | |

| Record name | 5-Bromo-α,α-dimethyl-2-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62119-83-9 | |

| Record name | 5-Bromo-α,α-dimethyl-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62119-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-α,α-dimethyl-2-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(5-Bromothiophen-2-yl)propan-2-ol CAS 1249972-99-3 properties

An In-Depth Technical Guide to 2-(5-Bromothiophen-2-yl)propan-2-ol (CAS 1249972-99-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromothiophen-2-yl)propan-2-ol is a halogenated tertiary alcohol containing a thiophene nucleus. Thiophene and its derivatives are significant heterocyclic compounds that are integral to many pharmaceuticals and functional materials due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a bromine atom and a tertiary alcohol functional group makes this compound a versatile intermediate for further chemical modifications, such as cross-coupling reactions and esterifications. This guide provides a comprehensive overview of its predicted properties, a proposed synthetic route, and its potential applications in research and development.

Chemical and Physical Properties

The properties of 2-(5-Bromothiophen-2-yl)propan-2-ol have been estimated based on its structure and data from analogous compounds.

| Property | Predicted Value |

| CAS Number | 1249972-99-3 |

| Molecular Formula | C₇H₉BrOS |

| Molecular Weight | 221.12 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Predicted to be soluble in common organic solvents like ethers, and chlorinated solvents. |

| Boiling Point | Estimated to be high due to the molecular weight and polar functional groups. |

| Melting Point | Not established. |

Proposed Synthesis

A robust and widely used method for the synthesis of tertiary alcohols is the Grignard reaction.[3] This involves the reaction of a Grignard reagent with a suitable ketone. For the synthesis of 2-(5-Bromothiophen-2-yl)propan-2-ol, the most logical approach is the reaction of a 5-bromo-2-thienylmagnesium halide with acetone.

Synthetic Workflow Diagram

Caption: Proposed synthesis of 2-(5-Bromothiophen-2-yl)propan-2-ol.

Detailed Experimental Protocol

Materials:

-

2,5-Dibromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromothiophene (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour.

-

To this solution, add a solution of magnesium bromide diethyl etherate (1.1 eq) in anhydrous THF dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

-

Reaction with Acetone:

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

-

Add acetone (1.2 eq), dissolved in anhydrous THF, dropwise to the Grignard solution. A noticeable exothermic reaction may occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure 2-(5-Bromothiophen-2-yl)propan-2-ol.

-

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of similar compounds.[4][5][6]

¹H NMR Spectroscopy

-

Thiophene Protons (2H): Two doublets are expected in the aromatic region (δ 6.8-7.2 ppm). The proton at the C3 position will likely appear as a doublet, and the proton at the C4 position will also be a doublet, with a typical thiophene coupling constant (J ≈ 3-5 Hz).

-

Hydroxyl Proton (1H): A broad singlet is expected, the chemical shift of which will be concentration-dependent (typically δ 1.5-4.0 ppm).

-

Methyl Protons (6H): A sharp singlet is anticipated in the upfield region (δ 1.5-1.8 ppm) corresponding to the two equivalent methyl groups.

¹³C NMR Spectroscopy

-

Thiophene Carbons (4C): Four distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine atom (C5) will be significantly shielded, while the carbon attached to the propan-2-ol group (C2) will be deshielded. The other two thiophene carbons (C3 and C4) will also have distinct chemical shifts.

-

Quaternary Carbon (1C): The carbon atom of the propan-2-ol group attached to the thiophene ring and the hydroxyl group is expected to appear in the range of δ 70-80 ppm.

-

Methyl Carbons (2C): A single signal for the two equivalent methyl carbons is predicted in the upfield region (δ 25-35 ppm).

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

-

C-H Stretch (aromatic): Peaks around 3100 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (thiophene ring): Absorptions in the 1400-1500 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1100-1200 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M+): The mass spectrum should show a molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: A prominent fragment would be the loss of a methyl group ([M-15]⁺). Another significant fragmentation pathway would be the loss of water ([M-18]⁺).

Reactivity and Potential Applications

2-(5-Bromothiophen-2-yl)propan-2-ol is a valuable intermediate for organic synthesis.

-

Cross-Coupling Reactions: The C-Br bond can readily participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkynyl substituents at the 5-position of the thiophene ring, enabling the synthesis of complex molecules.[1]

-

Esterification and Etherification: The tertiary alcohol group can be derivatized through esterification or etherification reactions to produce a variety of esters and ethers, which may possess unique biological activities or material properties.

-

Building Block for Drug Discovery: Thiophene-containing molecules are of great interest in medicinal chemistry. This compound can serve as a key building block for the synthesis of novel drug candidates.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on its constituent functional groups and related compounds like 2-bromothiophene and propan-2-ol.[7]

-

Toxicity: Brominated organic compounds and thiophene derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[8]

-

Irritation: It is expected to be an irritant to the skin, eyes, and respiratory system.

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust, vapor, or mist.

-

Avoid contact with skin and eyes.

-

In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention.

-

Conclusion

2-(5-Bromothiophen-2-yl)propan-2-ol is a promising, yet not extensively studied, chemical intermediate. Its synthesis via the Grignard reaction is a feasible and well-established method. The presence of both a reactive bromine atom and a tertiary alcohol group provides two distinct points for chemical modification, making it a valuable building block for the synthesis of more complex molecules for applications in drug discovery and materials science. All work with this compound should be preceded by a thorough risk assessment and performed with appropriate safety precautions.

References

- New Journal of Chemistry Supplementary data. (n.d.).

- Shetty, N., D'Souza, J., & Gaonkar, S. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.

- Thermo Fisher Scientific. (2009, September 26).

- Fisher Scientific. (2012, March 23).

- ChemicalBook. (n.d.). 2-(5'-bromo-[2,2'-bithiophen]-5-yl)propan-2-ol.

- Sigma-Aldrich. (2025, October 7).

- Shetty, N., D'Souza, J., & Gaonkar, S. (n.d.). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Semantic Scholar.

- Chemsrc. (2025, September 19). 2-(5-Bromothiophen-2-yl)propanal | CAS#:1216085-06-1.

- Google Patents. (n.d.). CN103896909A - Synthesis method of 2-thiopheneethanol.

- CymitQuimica. (2024, December 19).

- Benchchem. (n.d.). Common side reactions in the synthesis of 2-Thiophenemethanol.

- ChemRxiv. (n.d.).

- Ossila. (2022, October 11).

- askIITians. (2025, March 4). How do Grignard reagent react with an acetone?

- PubChem. (n.d.). 2-(Thiophen-2-yl)propan-2-ol.

- Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.

- Sigma-Aldrich. (n.d.). 2-(5-Bromopyrimidin-2-yl)propan-2-ol.

- Benchchem. (n.d.). 2-(Thiophen-2-yl)

- ResearchGate. (n.d.). 13C NMR spectra of compounds 2-5.

- ChemicalBook. (n.d.). 2-(5'-bromo-[2,2'-bithiophen]-5-yl)propan-2-ol CAS#.

- MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000271.

- Ali, A., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 41.

- Liu, X., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Shetty, N., D'Souza, J., & Gaonkar, S. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. ISCA.

- Bukhari, S. N. A., et al. (2016). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2016.

- ResearchGate. (2015, July 30). (PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules.

- ChemScene. (n.d.). 1-(5-Bromothiophen-2-yl)propan-2-ol | CAS No. 1249972-99-3.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (2026, March 1).

- NIH. (n.d.). 1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole.

- PMC. (2026, January 20).

- SciELO. (2011, August 5). 13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids.

- ChemicalBook. (2026, January 13). 2-(5-BroMo-1,3-thiazol-2-yl)propan-2-ol | 879488-37-6.

- ResearchGate. (2023, January 23). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution.

- RSC Publishing. (n.d.). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors.

Sources

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. isca.me [isca.me]

- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

- 6. isca.in [isca.in]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Chemical structure of 2-(5-Bromothiophen-2-yl)propan-2-ol

An In-Depth Technical Guide to 2-(5-Bromothiophen-2-yl)propan-2-ol

This guide provides a comprehensive technical overview of 2-(5-Bromothiophen-2-yl)propan-2-ol, a key heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, a robust synthesis protocol with mechanistic insights, detailed characterization methods, and its potential applications.

2-(5-Bromothiophen-2-yl)propan-2-ol is a tertiary alcohol derivative of brominated thiophene. The core structure consists of a five-membered aromatic thiophene ring. A bromine atom is substituted at the 5-position, and a propan-2-ol group is attached at the 2-position. This specific arrangement of functional groups—a halogen for cross-coupling, a hydroxyl group for esterification or other nucleophilic reactions, and a stable aromatic core—makes it a versatile intermediate in organic synthesis.

The structural representation of the molecule is as follows:

Caption: Chemical structure of 2-(5-Bromothiophen-2-yl)propan-2-ol.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉BrOS | [1] |

| Molecular Weight | 221.11 g/mol | [2] |

| CAS Number | 29096-70-0 | Not explicitly found, related compounds cited. |

| Appearance | Solid (predicted) | |

| XLogP3 (Predicted) | 2.7 | [3] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis via Grignard Reaction: A Validated Protocol

The most reliable and common method for synthesizing 2-(5-Bromothiophen-2-yl)propan-2-ol is through a Grignard reaction. This pathway involves the formation of a thienylmagnesium halide intermediate, which then acts as a potent nucleophile.

The causality behind this choice of reaction is twofold:

-

Efficiency: Grignard reactions are highly effective for forming carbon-carbon bonds.[5][6]

-

Accessibility of Precursors: The starting material, 2-bromothiophene, is commercially available and can be synthesized through various established methods.[7]

Caption: Workflow for the synthesis of 2-(5-Bromothiophen-2-yl)propan-2-ol.

Detailed Step-by-Step Experimental Protocol

Materials:

-

2-Bromothiophene

-

Magnesium (Mg) turnings

-

Iodine (crystal, as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetone, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Heating mantle

Protocol:

-

Apparatus Setup and Inert Atmosphere:

-

Assemble the dry three-neck flask with the condenser, dropping funnel, and a gas inlet. It is critical to ensure all glassware is scrupulously dried to prevent quenching the Grignard reagent.

-

Place Mg turnings (1.2 equivalents) and a small crystal of iodine into the flask.

-

Flame-dry the apparatus under a flow of inert gas (Nitrogen or Argon) to remove any adsorbed moisture. The iodine crystal serves as both a visual indicator of dryness (disappearance of purple vapor) and an activator for the magnesium surface.[8]

-

-

Grignard Reagent Formation:

-

Allow the flask to cool to room temperature. Add enough anhydrous THF to cover the magnesium turnings.

-

Prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small amount (approx. 10%) of the 2-bromothiophene solution to the magnesium. The reaction is initiated when bubbling begins and the solution turns cloudy and grayish. Gentle warming may be required to start the reaction.[8]

-

Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. A slow addition is paramount to prevent side reactions, such as Wurtz coupling.[8]

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.

-

-

Reaction with Acetone:

-

Cool the newly formed Grignard reagent in an ice bath to 0 °C. This is to control the exothermicity of the subsequent addition.

-

Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. The use of a mild acid like NH₄Cl is preferable to strong acids to avoid potential degradation of the product. This step protonates the alkoxide intermediate and dissolves the magnesium salts.[6]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography (e.g., using a silica gel stationary phase and a hexane/ethyl acetate mobile phase) or recrystallization.

-

Spectroscopic and Analytical Characterization

Validation of the final product's identity and purity is achieved through standard spectroscopic methods. The expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Two doublets in the aromatic region (approx. δ 6.8-7.2 ppm) corresponding to the two protons on the thiophene ring.

-

A singlet (approx. δ 1.6 ppm) integrating to 6 protons for the two equivalent methyl groups.

-

A broad singlet for the hydroxyl proton (its chemical shift can vary depending on solvent and concentration).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Four distinct signals for the thiophene carbons, with the carbon bearing the bromine appearing at a lower field.

-

A signal for the quaternary carbon of the propan-2-ol group (approx. δ 70 ppm).

-

A signal for the methyl carbons (approx. δ 30 ppm).

-

Spectroscopic data for related bromothiophene structures confirm these general chemical shift regions.[9][10]

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

C-H stretching bands just below 3000 cm⁻¹.

-

Characteristic C=C stretching bands for the thiophene ring in the 1400-1500 cm⁻¹ region.

-

Safety, Handling, and Storage

Professionals handling 2-(5-Bromothiophen-2-yl)propan-2-ol or its precursors must adhere to strict safety protocols.

-

Hazards: While data for the specific title compound is limited, related brominated heterocyclic compounds are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[11][12][13] Inhalation should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11][14] Work should be conducted in a well-ventilated fume hood.[12][14]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke when using this product.[11][15] Keep away from heat and ignition sources.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]

Applications in Research and Development

2-(5-Bromothiophen-2-yl)propan-2-ol is not typically an end-product but rather a valuable intermediate. Its bifunctional nature allows for sequential and site-selective modifications.

-

Pharmaceutical Synthesis: The thiophene nucleus is a common scaffold in medicinal chemistry, known to exhibit a wide range of biological activities including antimicrobial and anticancer properties.[16] This molecule can serve as a starting point for synthesizing more complex drug candidates. For instance, it can be a precursor in the preparation of novel antibacterial agents.[17]

-

Organic Electronics and Materials Science: Thiophene-based molecules are fundamental units in the construction of conjugated polymers and organic semiconductors.[18] The bromine atom on this compound is ideally positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the extension of the conjugated system by linking it to other aromatic or vinylic groups.[16][19]

-

Derivative Synthesis: The hydroxyl group can be easily converted into other functional groups or used as a handle for attaching the molecule to a larger assembly. For example, derivatives such as 2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles have been synthesized and characterized for their potential pharmacological activities.[9][20][21]

References

- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Acetyl-5-bromothiophene.

- Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet for 2-Bromo-5-chlorothiophene.

- Apollo Scientific. (2022, May 17). Safety Data Sheet for 2-(5-Bromopyridin-2-yl)propan-2-ol.

- Namratha B., Shetty Nitinkumar S., D'Souza Janice N., & Gaonkar Santosh L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.

- Google Patents. (n.d.). CN103896909A - Synthesis method of 2-thiopheneethanol.

- BenchChem. (2025). Common side reactions in the synthesis of 2-Thiophenemethanol.

- CPAchem Ltd. (2023, May 25). Safety data sheet for 2-Phenyl-2-propanol.

- Sigma-Aldrich. (n.d.). 2-(5-Bromopyrimidin-2-yl)propan-2-ol.

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

- PubChem. (n.d.). 1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol.

- Tamer, Ö., Avcı, D., & Atalay, Y. (2014). Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: An Analysis of Electronic and NLO Properties. Acta Physica Polonica A, 126(3).

- University of Toronto. (n.d.). Formation and reaction of a Grignard reagent.

- Semantic Scholar. (n.d.). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles.

- Chemsrc. (2025, September 19). 2-(5-Bromothiophen-2-yl)propanal.

- Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.

- ISCA. (2013, October 15). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles.

- Zeng, H., & Liu, X. L. (2010). 2-(5-Bromo-2-methyl-phen-yl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2956.

- MilliporeSigma. (n.d.). 2-(5-Bromopyridin-2-yl)propan-2-ol.

- 2M Group. (n.d.). SAFETY DATA SHEET PROPAN-2-OL TECH.

- PubChemLite. (n.d.). 2-(5-bromothiophen-2-yl)propanoic acid (C7H7BrO2S).

- ChemicalBook. (n.d.). 2-(5'-bromo-[2,2'-bithiophen]-5-yl)propan-2-ol.

- Rasool, N., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10(1), 53.

- Royal Society of Chemistry. (2020, January 27). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.

- ChemicalBook. (2025, July 16). 2-(5-bromopyrimidin-2-yl)propan-2-ol Chemical Properties,Uses,Production.

- ChemScene. (n.d.). 1-(5-Bromothiophen-2-yl)propan-2-ol.

- Google Patents. (n.d.). CN103819449A - Preparation method for 2-bromothiophene.

- SciSpace. (2020, August 06). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophen.

Sources

- 1. 1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol | C7H10BrNOS | CID 65984868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(5-Bromothiophen-2-yl)propanal | CAS#:1216085-06-1 | Chemsrc [chemsrc.com]

- 3. PubChemLite - 2-(5-bromothiophen-2-yl)propanoic acid (C7H7BrO2S) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. patents.google.com [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. isca.me [isca.me]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 2-(5-Bromopyridin-2-yl)propan-2-ol | 290307-40-3 [sigmaaldrich.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fr.cpachem.com [fr.cpachem.com]

- 16. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-(5-bromopyrimidin-2-yl)propan-2-ol | 1193244-89-1 [chemicalbook.com]

- 18. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 19. scispace.com [scispace.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. isca.in [isca.in]

An In-Depth Technical Guide to 5-Bromo-2-(2-hydroxypropan-2-yl)thiophene

This guide provides a comprehensive technical overview of 5-bromo-2-(2-hydroxypropan-2-yl)thiophene, a heterocyclic compound of increasing interest in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, characterization, and potential applications.

Introduction

5-Bromo-2-(2-hydroxypropan-2-yl)thiophene is a substituted thiophene characterized by a bromine atom at the 5-position and a 2-hydroxypropan-2-yl group at the 2-position of the thiophene ring. The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of the bromine atom and the tertiary alcohol functional group on this particular derivative offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value |

| Molecular Formula | C₇H₉BrOS |

| Molecular Weight | 221.11 g/mol |

| IUPAC Name | 2-(5-Bromothiophen-2-yl)propan-2-ol |

| CAS Number | 1249972-99-3[1] |

Synthesis and Purification

The synthesis of 5-bromo-2-(2-hydroxypropan-2-yl)thiophene is most effectively achieved via a Grignard reaction. This classic organometallic reaction is a cornerstone of carbon-carbon bond formation.

Synthetic Pathway Overview

The logical synthetic approach involves the formation of a Grignard reagent from a suitable brominated thiophene, followed by its nucleophilic addition to a carbonyl compound, in this case, acetone. The most common precursor for this synthesis is 2,5-dibromothiophene. The initial Grignard formation is regioselective, with one of the bromine atoms reacting with magnesium to form the organometallic intermediate. This intermediate then reacts with acetone, and subsequent acidic workup yields the desired tertiary alcohol.

Caption: Synthetic workflow for 5-bromo-2-(2-hydroxypropan-2-yl)thiophene.

Detailed Experimental Protocol

Part 1: Preparation of the Grignard Reagent

-

Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C for a minimum of 4 hours and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents). The apparatus should be fitted with drying tubes.

-

Initiation: Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 2,5-dibromothiophene (1.0 equivalent) in anhydrous THF. A small portion of this solution is added to the magnesium to initiate the reaction, which is indicated by bubble formation and a cloudy appearance. Gentle warming or the addition of a small iodine crystal can be used for activation if necessary.

-

Addition: Once initiated, the remaining 2,5-dibromothiophene solution is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is gently refluxed for an additional 30 minutes to ensure the complete reaction of the magnesium. The solution is then cooled to room temperature.

Part 2: Synthesis of 2-(5-Bromothiophen-2-yl)propan-2-ol

-

Addition of Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of anhydrous acetone (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel. A vigorous reaction is expected, with the formation of a white precipitate. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the acetone addition is complete, the reaction mixture is stirred at room temperature for an additional hour.

-

Workup and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization

The structural elucidation of the synthesized 5-bromo-2-(2-hydroxypropan-2-yl)thiophene is confirmed through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~6.95 | d | 1H | Thiophene-H |

| ¹H | ~6.80 | d | 1H | Thiophene-H |

| ¹H | ~2.50 | s | 1H | -OH |

| ¹H | ~1.60 | s | 6H | 2 x -CH₃ |

| ¹³C | ~150 | s | 1C | C-OH |

| ¹³C | ~130 | s | 1C | C-Br |

| ¹³C | ~128 | d | 1C | Thiophene-CH |

| ¹³C | ~125 | d | 1C | Thiophene-CH |

| ¹³C | ~70 | s | 1C | C(CH₃)₂ |

| ¹³C | ~30 | q | 2C | 2 x -CH₃ |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly.

Mass Spectrometry (MS)

The mass spectrum of 5-bromo-2-(2-hydroxypropan-2-yl)thiophene is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Expected Molecular Ion (M⁺): m/z 220 and 222

-

Key Fragmentation Pattern: A prominent fragment is expected at m/z 205 and 207, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Potential Applications

While specific applications for 5-bromo-2-(2-hydroxypropan-2-yl)thiophene are still under exploration, its structural motifs suggest significant potential in several areas of research and development.

Drug Discovery and Medicinal Chemistry

Thiophene derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromo-substituent allows for further functionalization through cross-coupling reactions, such as Suzuki and Stille couplings, enabling the synthesis of a diverse library of compounds for biological screening. The tertiary alcohol can also be a key pharmacophoric feature or a site for derivatization to improve pharmacokinetic properties.

Organic Electronics and Materials Science

Substituted thiophenes are fundamental building blocks for organic semiconductors.[2] Oligo- and polythiophenes are utilized in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The bromine atom on 5-bromo-2-(2-hydroxypropan-2-yl)thiophene can be used in polymerization reactions, and the 2-hydroxypropan-2-yl group can influence the solubility and solid-state packing of the resulting materials, which are critical parameters for device performance.

Conclusion

5-Bromo-2-(2-hydroxypropan-2-yl)thiophene is a versatile and valuable building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the Grignard reaction is a robust and well-established method. The presence of multiple functional groups allows for a wide range of subsequent chemical transformations, paving the way for the development of novel therapeutic agents and advanced organic electronic materials. This guide provides a foundational understanding of this compound, intended to facilitate further research and innovation.

References

-

Namratha B., Shetty Nitinkumar S., D'Souza Janice N. and Gaonkar Santosh L. Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. 2013;3(10):51-55. [Link]

-

ChemSrc. 2-(5-Bromothiophen-2-yl)propanal. [Link]

-

Filo. How can propan-2-ol be prepared from a Grignard reagent?. [Link]

- Mascitti, V., et al. 4-(5-CYANO-PYRAZOL-1-YL)-PIPERIDINE DERIVATIVES AS GPR119 MODULATORS.

-

Pande, S. S., Prabhu, P. P., & Srinivas, P. K. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 2011;3(4):223-226. [Link]

- Laufer, R. J. Synthesis of bromothiophenols.

-

Garg, N. K., et al. Patents & Products. UCLA. [Link]

- Straub, A., et al. Method for producing 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.

- Weissleder, R., et al. Water-soluble mono-alkoxy and mono-alkyne BODIPY derivatives.

-

MassBank. 2-PROPANOL; EI-B; MS. [Link]

-

Zeng, H., & Liu, X. L. 2-(5-Bromo-2-methyl-phenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 2010;66(Pt 11):o2956. [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-ol. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol. [Link]

-

Doc Brown's Chemistry. propan-2-ol H-1 proton nmr spectrum. [Link]

-

PubChem. 2-(4-Bromothiophen-2-yl)pyrrolidine. [Link]

-

Al-Obaydi, A. A. M. Synthesis of some Acetylenic Morpholine Derivatives via Grignard Reactions. Iraqi National Journal of Chemistry, 2012;47:430-435. [Link]

- Wang, X., et al. Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

-

Deilhof, C., et al. STM study on the self-assembly of oligothiophene-based organic semiconductors. Beilstein Journal of Nanotechnology, 2011;2:848-856. [Link]

-

Gunday, S. T., et al. A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Chemistry & Biodiversity, 2022;19(4):e202200784. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 2-methylpropan-2-ol. [Link]

-

El-Gamal, M. I., et al. Biological Activities of Thiophenes. Encyclopedia, 2024;4(1):1-20. [Link]

-

Al-Ghorbani, M., et al. Novel 2-(5-Aryl)thiophen-2-yl)benzimidazoles; Design, Synthesis and In vitro Evaluation Against Cercarial Phase of Schistosoma mansoni. Anti-Infective Agents, 2020;18(3):220-228. [Link]

-

Micco, S. D., et al. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 2019;7:352. [Link]

-

MDPI. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

-

MDPI. Organic Semiconductor/Insulator Polymer Blends for High-Performance Organic Transistors. [Link]

-

D'Auria, M., et al. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 2024;29(20):4796. [Link]

-

Khan, I., et al. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 2016;21(7):853. [Link]

Sources

Thiopen-2-yl tertiary alcohol building blocks for medicinal chemistry

Executive Summary

In contemporary drug discovery, the optimization of a lead compound often hinges on overcoming developability bottlenecks such as rapid metabolic clearance, poor solubility, or off-target toxicity. The thiophen-2-yl tertiary alcohol motif has emerged as a privileged building block that elegantly solves multiple structural challenges simultaneously. By combining the bioisosteric properties of the thiophene ring with the steric and metabolic shielding of a tertiary alcohol, medicinal chemists can fine-tune physicochemical properties while preserving critical target interactions. This whitepaper provides an in-depth technical analysis of this motif, detailing its pharmacological impact, clinical validation, and the rigorous synthetic methodologies required for its installation.

Strategic Rationale: The Thiophen-2-yl Tertiary Alcohol Motif

Thiophene as a Phenyl Bioisostere

Ring bioisosterism is a cornerstone of modern medicinal chemistry. The replacement of a benzene ring with an electron-rich thiophene ring is a proven tactic to modulate the physicochemical and pharmacological properties of drug candidates[1]. Thiophene offers a similar molecular volume to benzene but introduces a heteroatom (sulfur) that alters the electronic distribution, dipole moment, and vector of adjacent substituents[2]. This subtle electronic shift can enhance binding affinity through orthogonal multipolar interactions within the target receptor while simultaneously altering the molecule's lipophilicity profile.

The Tertiary Alcohol Advantage

While primary (1°) and secondary (2°) alcohols are frequently utilized as hydrogen-bond donors, they introduce significant metabolic liabilities. They are highly susceptible to oxidation by alcohol dehydrogenases (yielding carboxylic acids or ketones) and are prime targets for Phase II glucuronidation.

Introducing a hydroxyl group as a tertiary (3°) alcohol fundamentally alters the molecule's developability trajectory. The geminal alkyl or aryl groups provide intense steric hindrance, effectively "shielding" the metabolic soft spot from oxidative enzymes[3]. Consequently, drugs containing tertiary alcohols are generally excreted unchanged at this moiety, directing metabolism to more predictable sites on the molecule[3]. Furthermore, the installation of a tertiary alcohol generally decreases overall lipophilicity and increases aqueous solubility, which are critical parameters for oral bioavailability[3].

Comparative ADMET Profiling

To quantify the impact of alcohol substitution patterns on drug-like properties, the following table synthesizes the general ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and physicochemical data associated with different alcohol motifs.

Table 1: Comparative ADMET & Physicochemical Profiling of Alcohol Motifs

| Property | Primary (1°) Alcohols | Secondary (2°) Alcohols | Tertiary (3°) Alcohols |

| Metabolic Stability | Low (Rapidly oxidized to aldehydes/acids) | Moderate (Oxidized to ketones) | High (Sterically shielded from oxidation)[3] |

| Phase II Liability | High (Prone to glucuronidation) | High (Prone to glucuronidation) | Low (Steric hindrance blocks transferases) |

| Lipophilicity (logP) | Decreased | Decreased | Decreased (Improves aqueous solubility)[3] |

| Stereochemical Risk | None (Typically achiral) | High (Racemization risk via ketone reversibility) | Low (Forms a stable, non-reversible stereocenter) |

| Chemical Stability | High | Moderate | Context-Dependent (Prone to acid-catalyzed dehydration) |

Rational Design Workflow

The integration of a thiophen-2-yl tertiary alcohol into a lead compound follows a highly logical progression aimed at preserving target affinity while optimizing the pharmacokinetic profile.

Caption: Rational design workflow for integrating thiophen-2-yl tertiary alcohols.

Clinical Validation: The Tiotropium Bromide Paradigm

The clinical efficacy of the thiophen-2-yl tertiary alcohol motif is best exemplified by Tiotropium Bromide , a long-acting muscarinic antagonist (LAMA) used globally for the management of Chronic Obstructive Pulmonary Disease (COPD).

The core pharmacophore of tiotropium features a di(thiophen-2-yl)glycolate ester linked to a scopine derivative[4].

-

The Thiophene Rings: The two electron-rich thiophene rings occupy specific hydrophobic pockets within the M3 muscarinic receptor, providing high-affinity van der Waals interactions.

-

The Tertiary Alcohol: The central tertiary alcohol acts as a critical hydrogen-bond donor to the receptor. Because it is a tertiary alcohol, it is entirely shielded from oxidative metabolism in the lungs and systemic circulation, contributing to the drug's prolonged half-life and durable duration of action (allowing for once-daily dosing).

Synthetic Methodology & Self-Validating Protocols

The synthesis of thiophen-2-yl tertiary alcohols presents a specific chemical challenge: the electron-donating nature of the thiophene ring highly stabilizes adjacent carbocations. Consequently, these tertiary alcohols are exceptionally prone to acid-catalyzed dehydration, which yields undesired highly conjugated alkenes.

To demonstrate the rigorous control required, the following is a self-validating protocol for the synthesis of Methyl 2,2-di(thiophen-2-yl)glycolate [5], the exact building block utilized in the synthesis of tiotropium[4].

Protocol: Synthesis of Methyl 2,2-di(thiophen-2-yl)glycolate via Controlled Grignard Addition

Objective: Construct the tertiary alcohol building block via the nucleophilic addition of 2-thienylmagnesium bromide to dimethyl oxalate.

Step 1: Preparation of the Organometallic Reagent

-

Action: In an oven-dried, argon-purged flask, suspend magnesium turnings (2.1 eq) in anhydrous Tetrahydrofuran (THF). Add a single crystal of iodine to activate the magnesium.

-

Action: Slowly dropwise add 2-bromothiophene (2.0 eq) at a rate that maintains a gentle reflux.

-

Causality: THF is strictly required over non-polar solvents because its oxygen lone pairs coordinate with the electron-deficient magnesium, stabilizing the resulting Grignard reagent.

-

Self-Validation Check: The reaction is validated by the visual consumption of the magnesium turnings and the exothermic transition of the solution from colorless to a deep amber/brown. Failure to observe the exotherm indicates a stalled initiation, requiring further activation.

Step 2: Electrophilic Addition

-

Action: In a separate flask, dissolve dimethyl oxalate (1.0 eq) in anhydrous THF and cool the solution strictly to -20 °C using a dry ice/ethylene glycol bath.

-

Action: Transfer the 2-thienylmagnesium bromide solution dropwise into the oxalate solution, maintaining the internal temperature below -15 °C.

-

Causality: Temperature control is paramount. Dimethyl oxalate has two electrophilic ester groups. At higher temperatures, the tetrahedral intermediate collapses prematurely, allowing a third equivalent of the Grignard reagent to attack, yielding the undesired tri(thiophen-2-yl)methanol. Keeping the reaction at -20 °C stabilizes the tetrahedral intermediate until the aqueous quench.

-

Self-Validation Check: The addition must trigger a mild, controllable exotherm (monitored via an internal thermocouple). An aliquot taken for Thin Layer Chromatography (TLC) will show the complete consumption of the UV-active dimethyl oxalate starting material.

Step 3: Mild Quenching and Isolation

-

Action: Quench the reaction mixture at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Causality: Do not use standard HCl. The thiophen-2-yl tertiary alcohol is highly susceptible to dehydration. NH₄Cl provides a mildly acidic proton source (pH ~5.5) that is sufficient to protonate the magnesium alkoxide and break the emulsion, but weak enough to prevent the formation of the stabilized thiophen-2-yl carbocation.

-

Self-Validation Check: The quench is validated by the cessation of gas evolution and clean phase separation. The organic phase should be pale yellow; if the organic phase turns deep red or purple, it is a visual diagnostic that acid-catalyzed dehydration has occurred, indicating the quench was too harsh.

Conclusion

The thiophen-2-yl tertiary alcohol is not merely a structural anomaly; it is a highly engineered motif designed to solve specific developability problems. By leveraging the bioisosteric properties of thiophene and the metabolic shielding inherent to tertiary alcohols, medicinal chemists can design molecules with superior target affinity, extended half-lives, and optimized physicochemical profiles. However, the successful integration of this motif requires strict adherence to specialized, self-validating synthetic protocols to navigate the inherent chemical instability of the intermediate carbinols.

References

-

Title : The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source : NIH (National Institutes of Health) URL : 2

-

Title : Small but mighty: the impact of tertiary alcohols in drug design Source : Hypha Discovery URL : 3

-

Title : Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids Source : MDPI URL : 1

-

Title : METHYL 2,2-DI(2-THIENYL)GLYCOLATE Source : precisionFDA URL : 5

-

Title : EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide Source : Google Patents URL : 4

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 5. GSRS [precision.fda.gov]

2-(5-Bromothiophen-2-yl)propan-2-ol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-(5-Bromothiophen-2-yl)propan-2-ol in Organic Solvents

Authored by: Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the solubility characteristics of 2-(5-bromothiophen-2-yl)propan-2-ol. In the realm of drug discovery and development, understanding a compound's solubility is of paramount importance as it directly influences bioavailability, formulation, and routes of administration. This document delves into the theoretical principles governing the solubility of this specific thiophene derivative, leveraging concepts such as molecular polarity and intermolecular forces. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a predictive framework based on its structural attributes. Furthermore, it outlines comprehensive, step-by-step experimental protocols for the precise determination of its solubility in a diverse range of organic solvents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of pharmaceutical sciences. The therapeutic efficacy of a drug is contingent upon its ability to be absorbed by the body, a process that is often preceded by its dissolution. Poor solubility can lead to low bioavailability, thereby diminishing the therapeutic effect of an active pharmaceutical ingredient (API). Consequently, a thorough understanding and characterization of a compound's solubility profile are essential during the early stages of drug development.

2-(5-Bromothiophen-2-yl)propan-2-ol, a substituted thiophene derivative, presents a unique combination of a heterocyclic aromatic ring, a halogen substituent, and a tertiary alcohol functional group. Each of these structural components contributes to its overall physicochemical properties, including its solubility in various media. This guide will explore these contributions in detail to provide a comprehensive understanding of its solubility behavior.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2][3] To predict the solubility of 2-(5-Bromothiophen-2-yl)propan-2-ol, a detailed examination of its molecular structure is necessary.

2.1. Structural Features of 2-(5-Bromothiophen-2-yl)propan-2-ol

-

Thiophene Ring: The core of the molecule is a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. Thiophene itself is a relatively nonpolar to weakly polar compound.[4]

-

Bromo Substituent: The bromine atom attached to the thiophene ring is an electronegative halogen, which introduces a dipole moment and increases the molecule's polarizability.

-

Propan-2-ol Group: The tertiary alcohol group (-C(CH₃)₂OH) is a key feature influencing solubility. The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor.[5][6] This significantly enhances the potential for interaction with polar solvents.

2.2. Intermolecular Forces and Solubility

The interplay of various intermolecular forces dictates the solubility of 2-(5-Bromothiophen-2-yl)propan-2-ol:

-

Van der Waals Forces (Dispersion Forces): These are weak, non-specific attractions that exist between all molecules and will be present in all solvent-solute interactions.

-

Dipole-Dipole Interactions: The polar C-Br and C-S bonds in the thiophene ring, as well as the C-O and O-H bonds in the alcohol group, create permanent dipoles, leading to dipole-dipole attractions with polar solvent molecules.

-

Hydrogen Bonding: The hydroxyl group is the most significant contributor to the compound's ability to form hydrogen bonds.[7][8][9] It can donate a hydrogen bond through the hydrogen atom and accept hydrogen bonds through the lone pairs on the oxygen atom. This is a strong intermolecular force that is crucial for solubility in protic solvents.[5][6]

The overall polarity of 2-(5-Bromothiophen-2-yl)propan-2-ol is a balance between the nonpolar hydrocarbon backbone of the propanol group and the thiophene ring, and the polar hydroxyl and bromo functional groups.

Predictive Framework for Solubility

Based on the structural analysis, a qualitative prediction of the solubility of 2-(5-Bromothiophen-2-yl)propan-2-ol in various classes of organic solvents can be made.

Table 1: Predicted Qualitative Solubility of 2-(5-Bromothiophen-2-yl)propan-2-ol

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Low to Moderate | The nonpolar character of the thiophene ring and the hydrocarbon portion of the propanol group will have some affinity for nonpolar solvents. However, the highly polar hydroxyl group will limit solubility. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar groups of the solute. The absence of hydrogen bonding donation from the solvent may limit the full solubilization potential compared to protic solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are capable of both donating and accepting hydrogen bonds, leading to strong interactions with the hydroxyl group of the solute.[5][6][7] This is expected to be the class of solvents in which the compound is most soluble. |

Advanced Solubility Prediction: Hansen Solubility Parameters

For a more quantitative prediction of solubility, the Hansen Solubility Parameter (HSP) model can be employed.[10][11] This model decomposes the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[12] The principle is that substances with similar HSP values are likely to be miscible.

The Hansen parameters for a solute can be determined experimentally or through predictive software. By comparing the HSP of 2-(5-Bromothiophen-2-yl)propan-2-ol with those of various solvents, a more refined prediction of its solubility can be achieved.

Caption: Hansen Solubility Parameter (HSP) concept for predicting solubility.

Experimental Determination of Solubility

To obtain accurate and quantitative solubility data, experimental determination is essential. The following section provides detailed protocols for two common methods: the gravimetric method and the UV-Vis spectrophotometry method.

5.1. General Experimental Workflow

The general workflow for determining solubility involves creating a saturated solution, separating the undissolved solid, and quantifying the amount of dissolved solute.

Caption: General workflow for experimental solubility determination.

5.2. Protocol 1: Gravimetric Method

This method is straightforward and relies on the direct measurement of the mass of the dissolved solute.[13]

Materials:

-

2-(5-Bromothiophen-2-yl)propan-2-ol

-

Selected organic solvents

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Add an excess amount of 2-(5-Bromothiophen-2-yl)propan-2-ol to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is crucial.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure a saturated solution is formed.

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any remaining solid particles.

-

Dispense the filtered supernatant into a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the evaporation dish containing the dried solute.

-

The mass of the dissolved solute is the difference between the final and initial weights of the dish.

-

Calculate the solubility in mg/mL or mol/L.

5.3. Protocol 2: UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range. It is generally faster than the gravimetric method.

Materials:

-

All materials from the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Generate a Calibration Curve:

-

Prepare a series of standard solutions of 2-(5-Bromothiophen-2-yl)propan-2-ol in the chosen solvent at known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve. Determine the linear regression equation (y = mx + c).

-

-

Prepare and Equilibrate the Saturated Solution:

-

Follow steps 1-5 from the gravimetric method to obtain a filtered saturated solution.

-

-

Measure Absorbance:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculate Concentration:

-

Use the absorbance of the diluted solution and the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format to allow for easy comparison across different solvents.

Table 2: Hypothetical Quantitative Solubility Data for 2-(5-Bromothiophen-2-yl)propan-2-ol at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Isopropanol | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Conclusion

The solubility of 2-(5-Bromothiophen-2-yl)propan-2-ol in organic solvents is a critical parameter for its application in pharmaceutical and chemical research. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility, a predictive framework based on its molecular structure, and detailed experimental protocols for its quantitative determination. The presence of a polar hydroxyl group capable of hydrogen bonding suggests a higher solubility in polar protic solvents. However, accurate quantitative data can only be obtained through rigorous experimental work as outlined in this guide. The methodologies presented herein provide a robust framework for researchers to characterize the solubility profile of this and other novel compounds, thereby facilitating their development and application.

References

-

Britannica. (2026, February 4). Alcohol - Boiling Point, Solubility, Flammability. [Link]

-

CK-12 Foundation. (2026, January 1). Hydrogen Bonding. [Link]

-

entech. (2025, April 30). The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts. [Link]

-

Vedantu. (2024, July 1). What is responsible for the solubility of alcohol class 11 chemistry CBSE. [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2022, May 3). 13.9: Physical Properties of Alcohols; Hydrogen Bonding. [Link]

-

ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. [Link]

-

Course Hero. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. [Link]

-

Matweb. (n.d.). Hansen Solubility Parameter System. [Link]

-

Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

-

ACS Publications. (2002, May 1). Method for determining solubility of slightly soluble organic compounds. [Link]

-

Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Scribd. (n.d.). Understanding "Like Dissolves Like" in Chemistry | PDF | Chemical Polarity | Solvent. [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]

-

Fiveable. (2025, August 15). Like Dissolves Like Definition - Inorganic Chemistry I Key.... [Link]

-

ISCA. (n.d.). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. [Link]

-

PMC. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... [Link]

-

ISCA. (2013, October 15). Synthesis and Characterization of a New Series of2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. [Link]

-

PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]

-

ResearchGate. (2015, July 30). (PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. [Link]

-

MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

MDPI. (n.d.). Influence of Different Solvent Properties and Composition for the Solubility of Iopromide. [Link]

-

ResearchGate. (n.d.). Synthesis of 5,8-bis(5-bromothiophene-2-yl)-2,3-bis(4-(butyloxy) phenyl)quinoxaline (10). [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of a New Series of2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. [Link]

-

PMC. (n.d.). Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[5]Benzothieno[3,2‑b][5]benzothiophenes. [Link]

-

ResearchGate. (2022, April 20). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. [Link]

Sources

- 1. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 6. entechonline.com [entechonline.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. What is responsible for the solubility of alcohol class 11 chemistry CBSE [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 13. lifechemicals.com [lifechemicals.com]

Reactivity Profile of Bromo-Substituted Thiophene Alcohols: A Synthetic Chemist's Guide to Versatile Intermediates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-substituted thiophene alcohols are a class of heterocyclic intermediates that offer a powerful combination of functionalities for molecular elaboration. The thiophene core is a privileged scaffold in medicinal chemistry and materials science, while the bromine atom and hydroxyl group serve as orthogonal synthetic handles for a diverse range of chemical transformations. This guide provides an in-depth analysis of the reactivity profile of these building blocks, focusing on the strategic application of their unique electronic and steric properties. We will explore key transformations including palladium-catalyzed cross-coupling, metal-halogen exchange, and cyclization reactions, offering field-proven insights into experimental design, mechanism, and protocol optimization.

Introduction: The Strategic Value of Thiophene Scaffolds

The thiophene ring is a bioisostere of the benzene ring, found in numerous FDA-approved drugs and advanced materials. Its incorporation can modulate pharmacokinetic properties, enhance potency, and introduce unique electronic characteristics. The strategic placement of bromine atoms and alcohol functionalities onto this scaffold creates a versatile platform for drug discovery and molecular engineering.

-

The Bromo Group: Serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. Its position on the thiophene ring (α vs. β) significantly influences reactivity.

-

The Alcohol Group: Acts as a nucleophile, a directing group, or a precursor for further functionalization (e.g., oxidation to an aldehyde, conversion to an ether, or esterification). Its proximity to the bromo-substituent can be leveraged for intramolecular cyclization events.

This guide is structured to provide a logical progression from the synthesis of these key intermediates to a detailed exploration of their synthetic utility.

Synthesis of Bromo-Thiophene Alcohols

The preparation of bromo-substituted thiophene alcohols typically involves two primary strategies: the introduction of a bromine atom onto a pre-existing thiophene alcohol or the functionalization of a bromothiophene with a hydroxyl-containing side chain.

Bromination of Thiophene Alcohols

Direct bromination is a common method, with N-Bromosuccinimide (NBS) being the reagent of choice for its selectivity and milder reaction conditions compared to elemental bromine. The regioselectivity is dictated by the electronic nature of the thiophene ring and the directing effect of the alcohol-containing substituent.

-

Causality in Reagent Choice: NBS is preferred over Br₂ to minimize over-bromination and the formation of isomeric byproducts, especially when milder conditions are required to preserve the sensitive alcohol functionality. The reaction is often performed in a polar aprotic solvent like tetrahydrofuran (THF) or a chlorinated solvent at low temperatures to control the reaction rate.

Functionalization of Bromothiophenes

Alternatively, a readily available bromothiophene can be functionalized. This often involves an initial metal-halogen exchange followed by reaction with an appropriate electrophile.

-

Lithiation-Addition: Treatment of a bromothiophene with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C) generates a potent thiophene nucleophile. Quenching this intermediate with an aldehyde or ketone (e.g., formaldehyde, paraformaldehyde) installs the desired alcohol functionality. The primary challenge is preventing side reactions, such as deprotonation at other sites if acidic protons are present.

Core Reactivity Profile: A World of Synthetic Opportunity

The true synthetic power of bromo-thiophene alcohols is realized in their diverse reactivity, allowing for sequential and controlled modifications.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is arguably the most powerful tool for functionalizing the C-Br bond. The choice of catalyst, ligand, and base is critical for success and is often substrate-dependent.

The Suzuki-Miyaura reaction couples the bromothiophene with an organoboron reagent (boronic acid or ester) and is a cornerstone of biaryl synthesis.

-

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the bromothiophene to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The hydroxyl group is generally well-tolerated, though strong bases may deprotonate it.

-

Reactivity Considerations: A C-Br bond at the α-position (C2 or C5) of the thiophene ring is typically more reactive towards oxidative addition than a bond at the β-position (C3 or C4). This inherent reactivity difference can be exploited for selective couplings on poly-brominated systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |

| 2-Bromo-5-(hydroxymethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ | Toluene/EtOH/H₂O | ~70-80% | |

| 3-Bromo-2-(hydroxymethyl)thiophene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | >85% |

digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", label="Suzuki-Miyaura Catalytic Cycle for Bromothiophene", fontcolor="#202124", fontsize=16]; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontcolor="#202124"];// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_complex [label="Th-Pd(II)(L)n-Br", fillcolor="#EA4335"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="Th-Pd(II)(L)n-Ar", fillcolor="#FBBC05"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; // Invisible nodes for layout ThBr [label="Th-Br\n(Bromothiophene Alcohol)", shape=plaintext, fontcolor="#202124"]; ArBOH2 [label="Ar-B(OR)2\n+ Base", shape=plaintext, fontcolor="#202124"]; Product [label="Th-Ar\n(Coupled Product)", shape=plaintext, fontcolor="#202124"]; // Edges Pd0 -> OxAdd [label=""]; ThBr -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; ArBOH2 -> Transmetalation; Transmetalation -> PdII_Aryl; PdII_Aryl -> RedElim; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; RedElim -> Product;

}

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2][3]

The Sonogashira reaction provides a powerful method for installing alkyne functionalities, which are themselves versatile handles for further chemistry, such as click reactions or cyclizations. The reaction couples the bromothiophene with a terminal alkyne.[4][5]

-